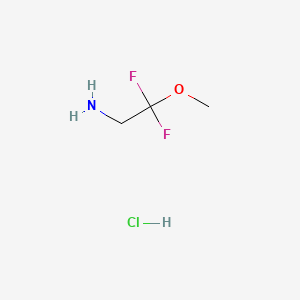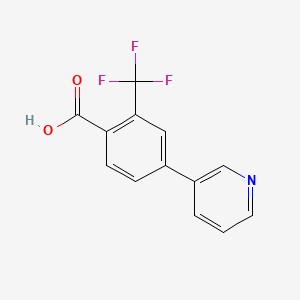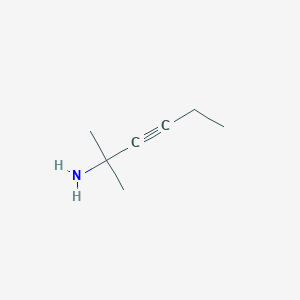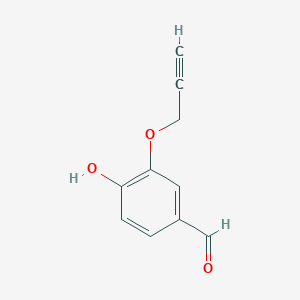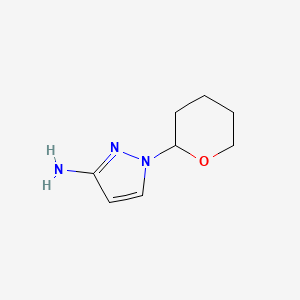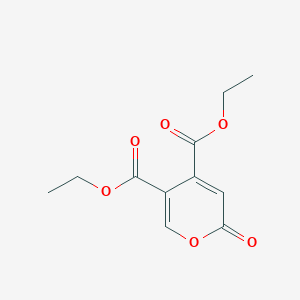![molecular formula C14H19N B13466710 N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethylbicyclo[111]pentan-1-amine is a bicyclic amine that has garnered attention in the scientific community due to its unique structure and potential applications This compound is characterized by a bicyclo[111]pentane core, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the strained bicyclic structure.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the bicyclo[1.1.1]pentane core.
Introduction of the ethyl group: This can be accomplished through an alkylation reaction using an ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The benzyl and ethyl groups can further influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-ethylbicyclo[1.1.1]pentan-1-amine: Lacks the benzyl group, resulting in different chemical properties and applications.
N-benzylbicyclo[1.1.1]pentan-1-amine:
Uniqueness
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of both benzyl and ethyl groups, which impart distinct chemical properties and potential applications. Its bicyclic structure also sets it apart from other amines, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C14H19N/c1-2-15(14-8-13(9-14)10-14)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
ALSRWFMGQJWQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C23CC(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


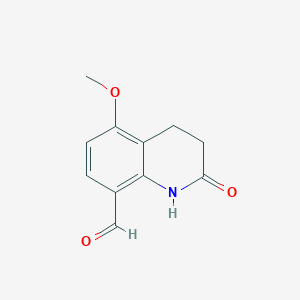
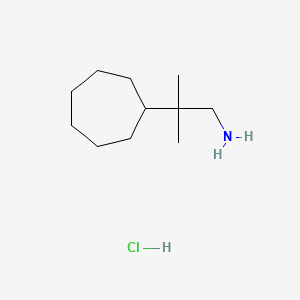
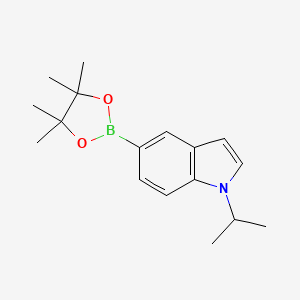
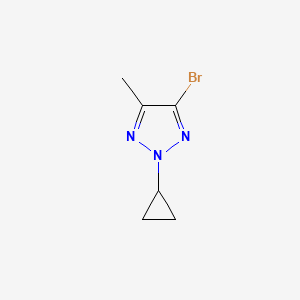
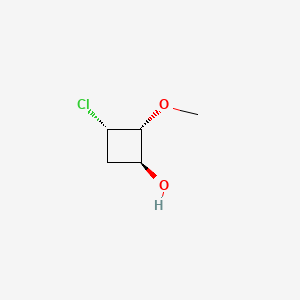
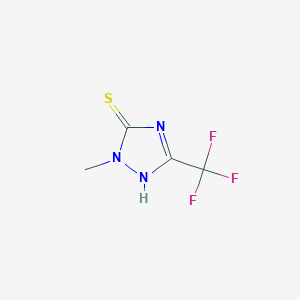

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)
